Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate
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Overview
Description
Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate is an organic compound with the molecular formula C13H17FO3. It is a derivative of benzoic acid and features a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-3-isopropoxy-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-fluoro-3-isopropoxy-5-methylbenzoic acid.
Reduction: 4-fluoro-3-isopropoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluoro-3-methoxy-5-methylbenzoate
- Ethyl 4-chloro-3-isopropoxy-5-methylbenzoate
- Ethyl 4-fluoro-3-isopropoxybenzoate
Uniqueness
Ethyl 4-fluoro-3-isopropoxy-5-methylbenzoate is unique due to the presence of both a fluorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H17FO3 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methyl-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H17FO3/c1-5-16-13(15)10-6-9(4)12(14)11(7-10)17-8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
NYYPRELGGVOTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)OC(C)C |
Origin of Product |
United States |
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